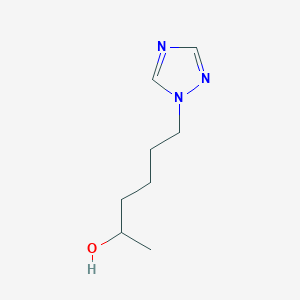![molecular formula C6H7Cl2N3OS B13568893 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride is a chemical compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions result in the formation of the thieno[3,2-d]pyrimidine-4-one core, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the amino group .
Aplicaciones Científicas De Investigación
7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride include:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share the same core structure but may have different substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar thienopyrimidine core but differ in the position of the nitrogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with biological targets like cytochrome bd oxidase . This makes it a valuable compound for both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H7Cl2N3OS |
|---|---|
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
7-amino-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C6H5N3OS.2ClH/c7-3-1-11-5-4(3)8-2-9-6(5)10;;/h1-2H,7H2,(H,8,9,10);2*1H |
Clave InChI |
MTMICBNGHPWLMW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(S1)C(=O)NC=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)





![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)



